molecular formula C13H18N2O3S B5492839 N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5492839
M. Wt: 282.36 g/mol
InChI Key: GUIKEHIBMSKPEF-UHFFFAOYSA-N
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Description

N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a pyrrolidine-1-carbonyl group and two methyl groups attached to the nitrogen and the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide can be achieved through several steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Introduction of the Pyrrolidine-1-carbonyl Group: The benzenesulfonyl chloride is reacted with pyrrolidine-1-carboxylic acid in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Methylation: The final step involves the methylation of the nitrogen and the fourth position of the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Using large reactors for the sulfonation of benzene.

    Automated Methylation: Employing automated systems for the methylation steps to ensure consistency and efficiency.

    Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new antibiotics and anti-inflammatory agents.

    Biological Studies: Employed in studies to understand the mechanism of action of sulfonamide-based drugs.

    Industrial Applications: Utilized in the synthesis of dyes and pigments due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves:

    Inhibition of Enzymes: The compound inhibits enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.

    Molecular Targets: Targets bacterial enzymes, leading to the disruption of essential metabolic pathways.

    Pathways Involved: Interferes with the folate synthesis pathway, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(pyrrolidine-1-carbonyl)benzenesulfonamide: Lacks one methyl group compared to N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide.

    4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: Lacks the methyl group on the nitrogen.

    N,4-dimethylbenzenesulfonamide: Lacks the pyrrolidine-1-carbonyl group.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine-1-carbonyl group and the two methyl groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N,4-dimethyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-5-6-11(19(17,18)14-2)9-12(10)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIKEHIBMSKPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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